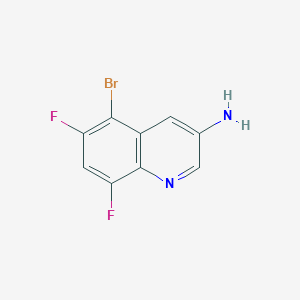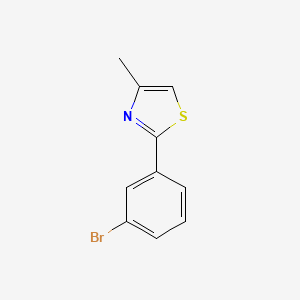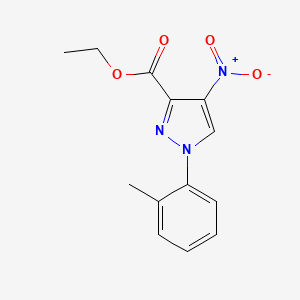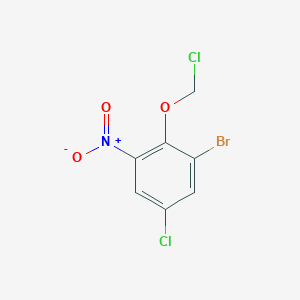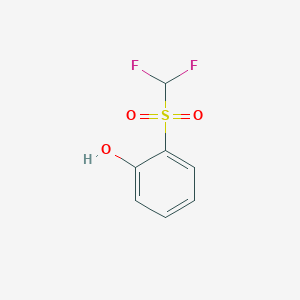
2-Difluoromethanesulfonylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Difluoromethanesulfonylphenol is an organic compound with the molecular formula C₇H₆F₂O₃S It is characterized by the presence of a difluoromethanesulfonyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethanesulfonylphenol typically involves the introduction of a difluoromethanesulfonyl group to a phenol derivative. One common method is the reaction of phenol with difluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethanesulfonylphenol undergoes various chemical reactions, including:
Substitution Reactions: The phenolic hydroxyl group can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of difluoromethylphenol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted phenols, sulfonic acids, and difluoromethyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Difluoromethanesulfonylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Difluoromethanesulfonylphenol involves its interaction with various molecular targets. The difluoromethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzenesulfonamide
- Difluoromethylphenol
- Difluoromethanesulfonylbenzene
Uniqueness
2-Difluoromethanesulfonylphenol is unique due to the presence of both a difluoromethanesulfonyl group and a phenol ring, which imparts distinct chemical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1240527-67-6 |
|---|---|
Molecular Formula |
C7H6F2O3S |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2-(difluoromethylsulfonyl)phenol |
InChI |
InChI=1S/C7H6F2O3S/c8-7(9)13(11,12)6-4-2-1-3-5(6)10/h1-4,7,10H |
InChI Key |
LGBOBVQWICIRGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


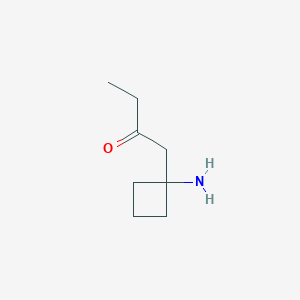
![2-[2-(2-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13210670.png)
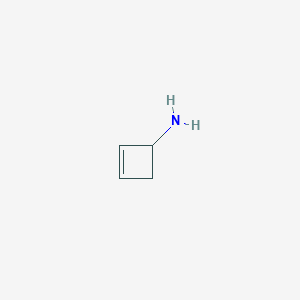
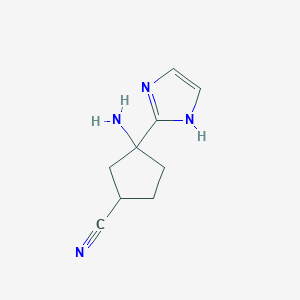
![4-[2-(Methylsulfanyl)acetyl]benzonitrile](/img/structure/B13210699.png)
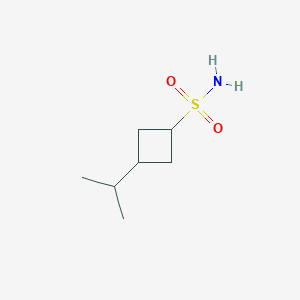
![2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13210702.png)
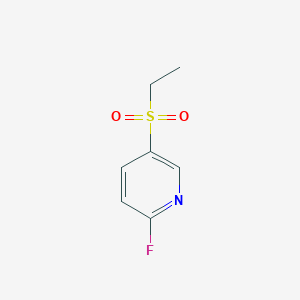
![N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13210717.png)
